molecular formula C13H7IN2O2 B14218440 Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- CAS No. 824405-32-5

Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-

Cat. No.: B14218440
CAS No.: 824405-32-5
M. Wt: 350.11 g/mol
InChI Key: DVAYWHFPTVBTHH-UHFFFAOYSA-N
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Description

Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core with an iodine atom at the 9th position and a methyl group at the 3rd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is widely used for the synthesis of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: The iodine atom at the 9th position can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- involves its interaction with various molecular targets and pathways. The iodine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties

Properties

CAS No.

824405-32-5

Molecular Formula

C13H7IN2O2

Molecular Weight

350.11 g/mol

IUPAC Name

9-iodo-3-methylpyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C13H7IN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3

InChI Key

DVAYWHFPTVBTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)I)N=C1

Origin of Product

United States

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